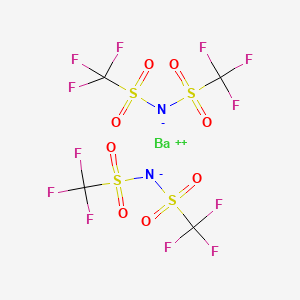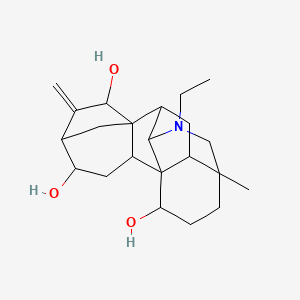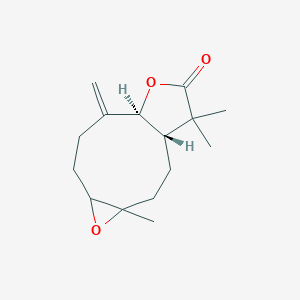
Barium bis(trifluoromethanesulfonimide)
概要
説明
Barium bis(trifluoromethanesulfonimide) is an inorganic salt with a wide range of applications in scientific research . It is an anion of barium, with the molecular formula Ba[N(SO2CF3)2] . It is a strong Lewis acid and is used in many laboratory experiments due to its low toxicity, low cost, and ease of handling.
Synthesis Analysis
While specific synthesis methods for Barium bis(trifluoromethanesulfonimide) were not found in the search results, similar compounds such as Calcium(II) bis(trifluoromethanesulfonimide) are known to be employed as Lewis acid catalysts in organic synthesis .Molecular Structure Analysis
The molecular structure of Barium bis(trifluoromethanesulfonimide) is represented by the formula C4BaF12N2O8S4 . The compound has a molecular weight of 697.62 .Physical And Chemical Properties Analysis
Barium bis(trifluoromethanesulfonimide) is a powder . It has a melting point of over 300°C . The compound’s empirical formula is C4BaF12N2O8S4, and it has a molecular weight of 697.62 .科学的研究の応用
Solar Energy
Barium bis(trifluoromethanesulfonimide): has been utilized as an additive in perovskite solar cells to enhance their efficiency and stability . The compound serves as an alkaline-earth metal additive , which helps in improving the phase stability of the perovskite material, leading to more efficient and stable solar cells .
Water Treatment
In the field of water treatment, Barium bis(trifluoromethanesulfonimide) is used for its non-aqueous solubility properties. It’s part of the organo-metallic compounds that are employed in applications requiring solubility in non-aqueous environments, which is essential for certain water treatment processes .
Organic Synthesis
This compound acts as a catalyst in organic synthesis. For example, it is involved in the synthesis of dihydropyrazoles by the reaction of nitrilimines with alkenes, showcasing its versatility as a reagent in creating complex organic molecules .
Pharmaceuticals
In pharmaceutical applications, Barium bis(trifluoromethanesulfonimide) is explored for its potential use in drug delivery systems . Its properties could be harnessed to improve the delivery and efficacy of certain medications .
Electronics
The compound is studied for its role in dual ion batteries , where it can act as an anion intercalator in graphite, potentially serving as a cathode material. This application is significant for the development of more efficient energy storage devices .
Materials Science
Barium bis(trifluoromethanesulfonimide): is also significant in materials science, particularly in the development of ionic liquids and solvate ionic liquid (SIL) electrolytes . These materials are crucial for various applications, including electrolytes in batteries and capacitors, due to their low melting points and high thermal stability .
Safety and Hazards
Barium bis(trifluoromethanesulfonimide) is classified as a skin corrosive substance (Category 1B) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention immediately .
作用機序
Mode of Action
The compound is used as a catalyst in various chemical reactions . For example, it has been used in the synthesis of homoleptic alkaline earth bis (trifluoromethanesulfonyl)imide complexes.
Action Environment
The efficacy and stability of Barium Bis(trifluoromethanesulfonimide) can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to moisture . Therefore, it should be stored and used under dry conditions. The compound is also sensitive to temperature, with a melting point of over 300°C .
特性
IUPAC Name |
barium(2+);bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICMXSMTNWQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BaF12N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bis(trifluoromethanesulfonimide) | |
CAS RN |
168106-22-7 | |
| Record name | Barium(II) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does barium bis(trifluoromethanesulfonimide) interact with the CsPbI3 perovskite and what are the downstream effects?
A1: The research paper describes a novel method of incorporating barium (Ba2+) into the CsPbI3 perovskite structure by spraying an antisolvent solution containing barium bis(trifluoromethanesulfonimide) during the spin-coating fabrication process. [] While the exact mechanism is not fully detailed in this paper, the incorporation of Ba2+ is believed to suppress the formation of the undesirable δ-phase in CsPbI3. This phase is less desirable due to its non-photoactive nature. By preventing the formation of the δ-phase, the γ-CsPbI3 perovskite layer remains stable and maintains its photovoltaic properties, leading to improved power conversion efficiency and long-term stability of the solar cell. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)](/img/structure/B1180277.png)

![Ethyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B1180286.png)
![Ethyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B1180288.png)